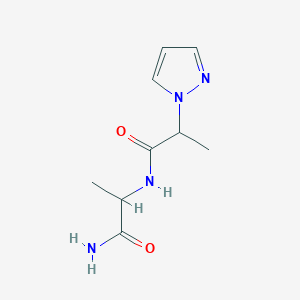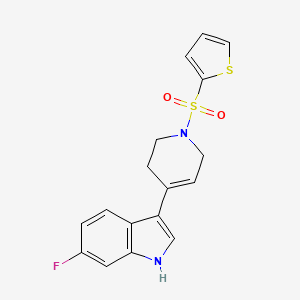
2-(2-Pyrazol-1-ylpropanoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyrazol-1-ylpropanoylamino)propanamide, also known as PAPA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. NO is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. PAPA-NONOate is a synthetic compound that releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems.
Mecanismo De Acción
2-(2-Pyrazol-1-ylpropanoylamino)propanamide releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems. NO exerts its effects by activating the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates many of the physiological effects of NO.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide are primarily mediated by the release of NO. NO has been shown to have a wide range of effects on biological systems, including vasodilation, inhibition of platelet aggregation, and regulation of neurotransmission. In addition, NO has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide is that it allows researchers to study the effects of NO in a controlled manner. This is important because NO is a highly reactive molecule that can have both beneficial and harmful effects depending on the context. 2-(2-Pyrazol-1-ylpropanoylamino)propanamide also has a long half-life, which allows for sustained NO release over a period of time. However, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has some limitations, including the fact that it can be difficult to control the rate of NO release and that it may have off-target effects.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-Pyrazol-1-ylpropanoylamino)propanamide. One area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of cardiovascular disease. NO has been shown to have beneficial effects on blood vessel function, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for studying these effects in more detail. Another area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in cancer research. NO has been shown to have anti-tumor effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for investigating these effects in more detail. Finally, there is potential for the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of neurodegenerative disorders. NO has been shown to have neuroprotective effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for exploring these effects further.
Métodos De Síntesis
2-(2-Pyrazol-1-ylpropanoylamino)propanamide can be synthesized using a variety of methods, but the most common one involves the reaction between 2-(pyrazol-1-yl)acetic acid and ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form 2-(2-Pyrazol-1-ylpropanoylamino)propanamide.
Aplicaciones Científicas De Investigación
2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used in a wide range of scientific research, including studies on cardiovascular disease, cancer, and neurodegenerative disorders. In cardiovascular research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on blood vessel function and to investigate the mechanisms underlying hypertension. In cancer research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on tumor growth and metastasis. In neurodegenerative disorder research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to investigate the potential therapeutic effects of NO on conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-pyrazol-1-ylpropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(8(10)14)12-9(15)7(2)13-5-3-4-11-13/h3-7H,1-2H3,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJVRVPRNYCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Amino-1-oxopropan-2-yl)-2-(1H-pyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![[2-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B7553595.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)
![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)